[3-(Hydroxymethyl)cyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Hydroxymethyl)cyclobutyl]methanol: is an organic compound with the molecular formula C6H12O2 It is a cyclobutane derivative with two hydroxymethyl groups attached to the 1 and 3 positions of the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Hydroxymethyl)cyclobutyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclobutene with formaldehyde under acidic conditions to form the desired product. Another approach is the reduction of cyclobutanone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps such as distillation or recrystallization to obtain the compound in high purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Hydroxymethyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclobutylmethanol derivatives using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride for halogenation or amines for amination reactions.
Major Products Formed:
Oxidation: Cyclobutane-1,3-dicarboxylic acid or cyclobutane-1,3-dialdehyde.
Reduction: Cyclobutylmethanol.
Substitution: Cyclobutyl halides or cyclobutylamines.
Scientific Research Applications
Chemistry: In chemistry, [3-(Hydroxymethyl)cyclobutyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclobutane derivatives. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, this compound derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)cyclobutyl]methanol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the hydroxyl groups are oxidized to form aldehydes or carboxylic acids through the transfer of electrons. In biological systems, the compound may interact with enzymes that catalyze the conversion of cyclobutane derivatives, leading to the formation of biologically active products.
Comparison with Similar Compounds
Cyclobutanol: A simple cyclobutane derivative with a single hydroxyl group.
Cyclobutane-1,2-diol: A cyclobutane derivative with two hydroxyl groups at the 1 and 2 positions.
Cyclobutane-1,3-dicarboxylic acid: A cyclobutane derivative with two carboxyl groups at the 1 and 3 positions.
Uniqueness: [3-(Hydroxymethyl)cyclobutyl]methanol is unique due to the presence of two hydroxymethyl groups at the 1 and 3 positions of the cyclobutane ring. This structural feature imparts distinct chemical reactivity and potential applications compared to other cyclobutane derivatives. Its ability to undergo a variety of chemical reactions and its potential use in diverse fields of research make it a valuable compound for scientific exploration.
Properties
IUPAC Name |
[3-(hydroxymethyl)cyclobutyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-3-5-1-6(2-5)4-8/h5-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYNJZFYBCGAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1CO)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89534-29-2 |
Source
|
Record name | [3-(hydroxymethyl)cyclobutyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.